molecular formula C17H19N5O2 B5409558 4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine

4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine

カタログ番号 B5409558
分子量: 325.4 g/mol
InChIキー: UXXRPCLUBNIRJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has gained significant attention due to its high selectivity towards mutated EGFR and its ability to overcome resistance to first-generation EGFR TKIs.

作用機序

4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine works by irreversibly binding to mutated EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This compound has a higher affinity for mutated EGFR than wild-type EGFR, which allows for selective targeting of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with EGFR mutations. This compound has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, this compound has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment.

実験室実験の利点と制限

One advantage of 4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine is its high selectivity towards mutated EGFR, which allows for selective targeting of cancer cells. This compound has also been found to be effective in overcoming resistance to first-generation EGFR TKIs, which makes it a promising candidate for the treatment of NSCLC. However, one limitation of this compound is its irreversible binding to mutated EGFR, which may lead to the development of resistance over time.

将来の方向性

For research on 4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine include the investigation of its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in the treatment of NSCLC. Finally, the development of new EGFR TKIs with improved selectivity and efficacy is an area of ongoing research.

合成法

The synthesis of 4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine involves a multi-step process that starts with the reaction of 2,6-dibromo-4-nitroaniline with ethyl 2-(2-oxo-1,3-dioxolan-4-yl)acetate to form 4-nitro-2-(2-oxo-1,3-dioxolan-4-yl)aniline. This intermediate is then reacted with 3-(3-pyridinyl)-1-azetidinol to form 4-nitro-2-(6-(3-(3-pyridinyl)-1-azetidinyl)-2-pyrazinyl)aniline. Finally, the nitro group is reduced to form this compound.

科学的研究の応用

4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine has been extensively studied for its efficacy in treating NSCLC with EGFR mutations. In preclinical studies, this compound has shown high selectivity towards mutated EGFR and has been found to be effective in overcoming resistance to first-generation EGFR TKIs. Clinical trials have also shown promising results, with this compound demonstrating significant improvement in progression-free survival and overall response rate in patients with EGFR-mutated NSCLC.

特性

IUPAC Name

morpholin-4-yl-[6-(3-pyridin-3-ylazetidin-1-yl)pyrazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-17(21-4-6-24-7-5-21)15-9-19-10-16(20-15)22-11-14(12-22)13-2-1-3-18-8-13/h1-3,8-10,14H,4-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXRPCLUBNIRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=CC(=N2)N3CC(C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。